3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid is a chemical compound with the molecular formula C9H9ClO4. It is known for its role as an auxin influx inhibitor and is one of the major chlorinated metabolites of chlorotyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid typically involves the chlorination of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the chlorination process and prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as crystallization and recrystallization are commonly used to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers. This disruption affects various physiological processes in plants, including cell elongation and division . The molecular targets include auxin transport proteins and related pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxyphenylacetic acid
- 3-Chloro-4-hydroxyphenylacetamide
- (+)-Xylariamide A
- Coniothyriomycin
- 3-Chloro-4-hydroxybenzeneethanol
Uniqueness
3-(3-Chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical properties and biological activities. Its role as an auxin influx inhibitor sets it apart from other similar compounds, making it valuable for research in plant physiology and potential therapeutic applications .
Properties
Molecular Formula |
C9H9ClO4 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO4/c10-6-3-5(1-2-7(6)11)8(12)4-9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
InChI Key |
KDVQAYOKSXDCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)O)Cl)O |
Origin of Product |
United States |
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